3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide
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Overview
Description
3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide is a complex organic compound that features deuterium atoms, methoxy groups, and various amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide involves multiple steps, including the introduction of deuterium atoms and the formation of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the desired product. Common reactions involved in the synthesis include nucleophilic substitution, amination, and deuteration.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in deuterium labeling studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-methylindol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- 3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which enhances its metabolic stability and provides unique insights into its biochemical interactions. This makes it a valuable tool in scientific research and a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C27H31N7O2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3 |
InChI Key |
ZROCWKZRGJYPTG-PCZBYHPYSA-N |
Isomeric SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCNC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
Origin of Product |
United States |
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